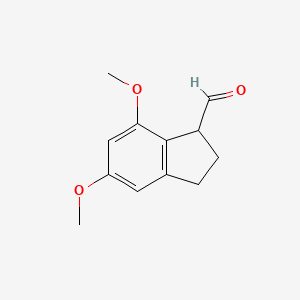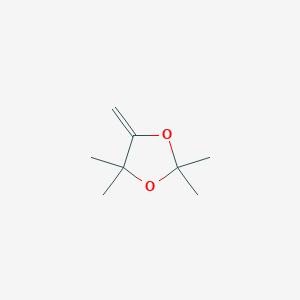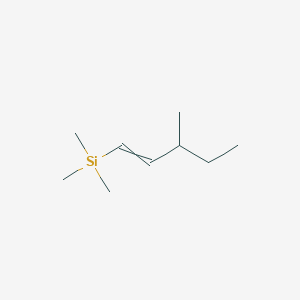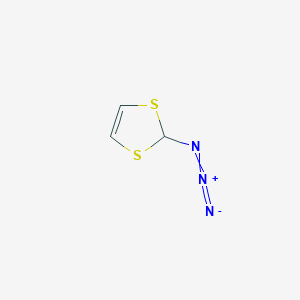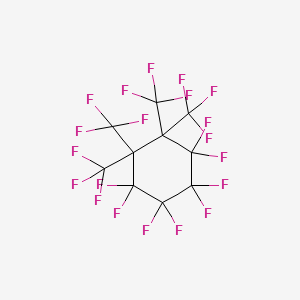
1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane is a highly fluorinated cyclohexane derivative. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Due to its high fluorine content, it exhibits exceptional thermal and chemical stability, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the direct fluorination of cyclohexane using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to handle the highly reactive fluorine gas safely. The use of specialized equipment and safety protocols is essential to prevent hazardous conditions. The final product is purified through distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated cyclohexane derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of perfluorinated cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are partially fluorinated cyclohexane derivatives with different functional groups replacing the fluorine atoms.
Reduction Reactions: The products are cyclohexane derivatives with fewer fluorine atoms.
Oxidation Reactions: The products are highly oxidized perfluorinated cyclohexane derivatives.
科学的研究の応用
1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated molecules on biological systems. Its stability and inertness make it suitable for use in various assays and experiments.
Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development. Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability, making them attractive candidates for pharmaceutical research.
Industry: The compound is used in the production of specialty materials, including fluoropolymers and coatings. Its thermal and chemical stability make it suitable for use in harsh environments.
作用機序
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane is primarily related to its fluorine content. The presence of multiple fluorine atoms imparts unique electronic properties to the molecule, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
類似化合物との比較
Similar Compounds
1,1,2,2,3,3,4,4-Octafluorocyclohexane: This compound is similar in structure but lacks the trifluoromethyl groups. It exhibits similar stability but different reactivity due to the absence of the trifluoromethyl groups.
1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(difluoromethyl)cyclohexane: This compound has difluoromethyl groups instead of trifluoromethyl groups, resulting in different electronic properties and reactivity.
Perfluorocyclohexane: This fully fluorinated cyclohexane derivative is similar in stability but lacks the additional functional groups, making it less versatile in chemical reactions.
Uniqueness
1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane is unique due to the presence of both octafluoro and tetrakis(trifluoromethyl) groups. This combination imparts exceptional stability and reactivity, making it valuable in various scientific and industrial applications. The compound’s unique electronic properties and ability to participate in diverse chemical reactions set it apart from other fluorinated cyclohexane derivatives.
特性
CAS番号 |
74903-98-3 |
|---|---|
分子式 |
C10F20 |
分子量 |
500.07 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4-octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C10F20/c11-3(12)1(7(19,20)21,8(22,23)24)2(9(25,26)27,10(28,29)30)4(13,14)6(17,18)5(3,15)16 |
InChIキー |
IJSYUQGQBMIFCS-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


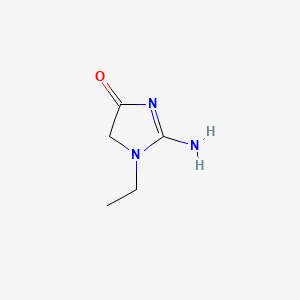

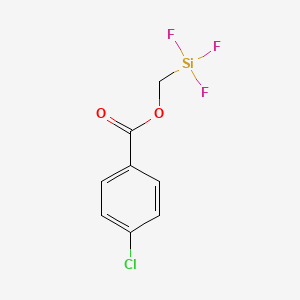
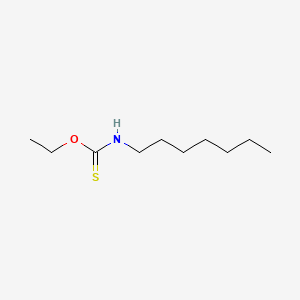
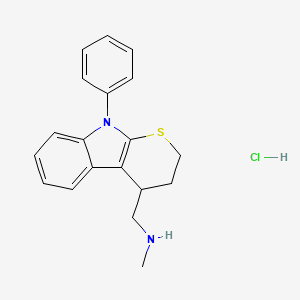
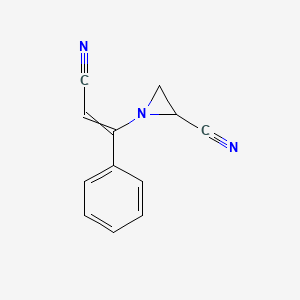
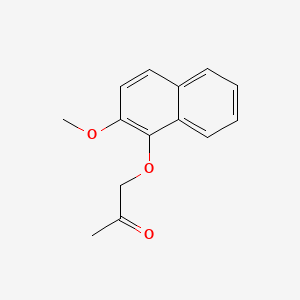
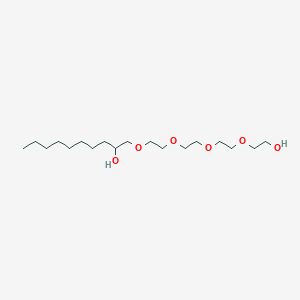

![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
